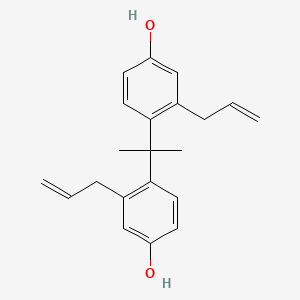![molecular formula C19H18O3 B14671755 Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate CAS No. 40419-97-4](/img/structure/B14671755.png)
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is an organic compound characterized by its unique structure, which includes a naphthalene ring and a cyclohexenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate typically involves the reaction of naphthalene derivatives with cyclohexenone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Another naphthalene derivative with similar structural features.
Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate: Contains a piperidine ring in addition to the naphthalene moiety.
Uniqueness
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is unique due to its combination of a naphthalene ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40419-97-4 |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
methyl 2-(2-naphthalen-1-yl-6-oxocyclohexen-1-yl)acetate |
InChI |
InChI=1S/C19H18O3/c1-22-19(21)12-17-16(10-5-11-18(17)20)15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9H,5,10-12H2,1H3 |
Clé InChI |
OIMZTVAAOXEENR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(CCCC1=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


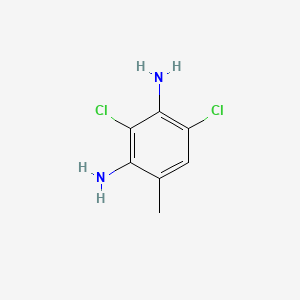

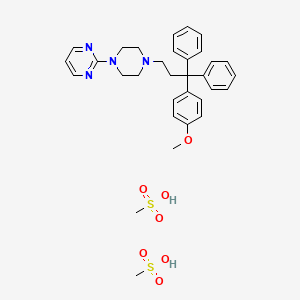
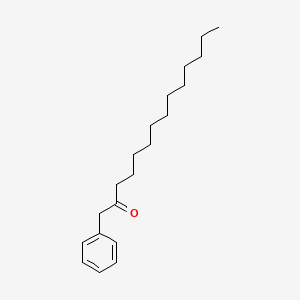
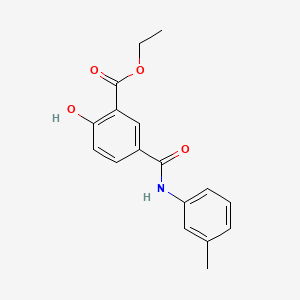
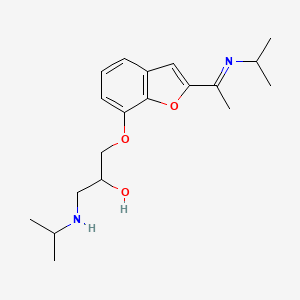

![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
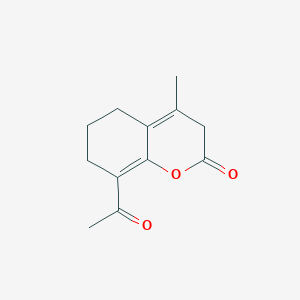
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)


![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
